molecular formula C12H16N6O2 B12751661 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl- CAS No. 135471-73-7

3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl-

Cat. No.: B12751661
CAS No.: 135471-73-7
M. Wt: 276.29 g/mol
InChI Key: PAEFKIFVMVUZTQ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl- is a synthetic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Hydrazine Derivatives: Starting from hydrazine derivatives and reacting with suitable aldehydes or ketones.

    Condensation Reactions: Using condensation reactions between triazole and purine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, and halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Other compounds in this class with similar structures.

    Purine Derivatives: Compounds with a purine core structure.

    Triazole Derivatives: Compounds containing the triazole ring.

Uniqueness

What sets 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-6,9-dipropyl- apart is its specific substitution pattern and the resulting biological activity. This unique structure may confer distinct properties, making it valuable for specific applications.

Properties

CAS No.

135471-73-7

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

6,9-dipropyl-2H-[1,2,4]triazolo[3,4-f]purine-3,5-dione

InChI

InChI=1S/C12H16N6O2/c1-3-5-16-7-13-9-8(16)10-14-15-11(19)18(10)12(20)17(9)6-4-2/h7H,3-6H2,1-2H3,(H,15,19)

InChI Key

PAEFKIFVMVUZTQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C3=NNC(=O)N3C(=O)N2CCC

Origin of Product

United States

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